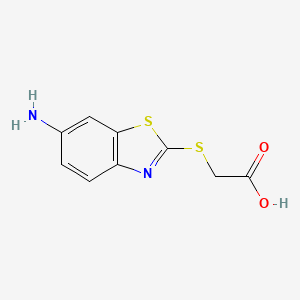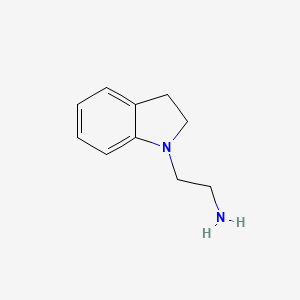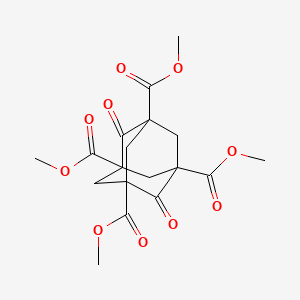
3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the resolution of chiral centers and the establishment of absolute configuration. For instance, the nonsteroidal antiandrogen compound mentioned in the first paper was resolved using chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation to isolate the enantiomers with the R absolute configuration being the more potent form . This suggests that the synthesis of 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone could also involve steps to resolve chirality if applicable.
Molecular Structure Analysis
The molecular structure of compounds with fluorophenyl groups has been studied using vibrational spectroscopy and computational methods . The vibrational frequencies and optimized geometric parameters such as bond lengths and angles can be calculated using density functional theory (DFT) methods. For 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone, similar methods could be employed to predict and analyze its molecular structure.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone, the studies on related compounds can shed light on potential reactivity. For example, the presence of a fluorophenyl group can influence the electronic distribution within the molecule, potentially affecting its reactivity in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can be inferred from spectroscopic data and computational analyses. The experimental and theoretical vibrational spectral analysis provides information on the stability and reactivity of the molecule. The HOMO and LUMO energy levels, as well as other molecular energy values, are crucial for understanding the electronic properties and could be determined for 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone using similar computational methods .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone have been explored in various studies. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, has been developed. This synthesis involves a pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the challenges of large-scale production due to the toxic and volatile nature of methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on derivatives of 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone, such as 4-Methyl-2,6-diformylphenol (DFP), has been reported. These chemosensors are capable of detecting various metal ions and other analytes with high selectivity and sensitivity, showcasing the potential of DFP-based compounds in environmental monitoring and bioimaging applications (Roy, 2021).
Toxicity and Biomedical Applications
The toxicity of organic fluorophores, including derivatives of 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone, has been reviewed, emphasizing the importance of understanding the toxicological profiles of these compounds for safe application in molecular imaging and cancer diagnosis. Despite potential toxicity, the low doses used in molecular imaging are generally below toxic thresholds, suggesting a balance between diagnostic benefits and safety concerns (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety and Hazards
properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGVHGSYMISIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236598 | |
| Record name | 3-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone | |
CAS RN |
477320-49-3 | |
| Record name | 3-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)
![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)







